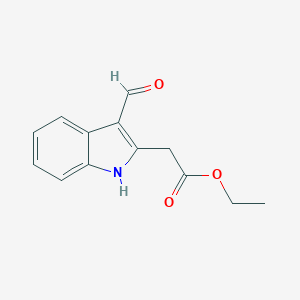

ethyl (3-formyl-1H-indol-2-yl)acetate

Overview

Description

Ethyl (3-formyl-1H-indol-2-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core with a formyl group at the third position and an ethyl acetate group at the second position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formylation: The formyl group can be introduced at the third position of the indole ring using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-formyl-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ethyl (3-carboxy-1H-indol-2-yl)acetate.

Reduction: Ethyl (3-hydroxymethyl-1H-indol-2-yl)acetate.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl (3-formyl-1H-indol-2-yl)acetate has shown promising antitumor activity in various studies. For instance, derivatives of this compound have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. A study reported an IC50 value of approximately 25 µM against HCT116 colorectal cancer cells after 72 hours of treatment, indicating its potential as a therapeutic agent .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| HCT116 | 25 | 72 hours |

| CT26 | 60–90 | 48 hours |

The compound is under investigation for its antimicrobial , antiviral , and anti-inflammatory properties. Studies have indicated that indole derivatives, including this compound, exhibit significant antibacterial activity against various strains, including drug-resistant bacteria. The structure-activity relationship suggests that modifications to the indole core can enhance biological efficacy .

Chemical Synthesis Applications

In organic synthesis, this compound serves as a critical building block for the preparation of more complex indole derivatives. It can be utilized in the synthesis of compounds with diverse biological activities, making it valuable in pharmaceutical research .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives found that certain modifications significantly increased cytotoxicity against cancer cell lines. The introduction of specific substituents at the indole ring enhanced interaction with cellular targets involved in apoptosis pathways .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial activity of indole derivatives revealed that this compound exhibited effective inhibition against Gram-positive bacteria, including MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL for some derivatives, underscoring its potential in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl (3-formyl-1H-indol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The formyl and ethyl acetate groups may influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl (3-hydroxymethyl-1H-indol-2-yl)acetate: Similar structure with a hydroxymethyl group instead of a formyl group.

Ethyl (3-carboxy-1H-indol-2-yl)acetate: Similar structure with a carboxylic acid group instead of a formyl group.

Ethyl (3-nitro-1H-indol-2-yl)acetate: Similar structure with a nitro group instead of a formyl group.

Uniqueness: Ethyl (3-formyl-1H-indol-2-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl (3-formyl-1H-indol-2-yl)acetate is an indole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings and data.

Chemical Structure and Properties

This compound features a formyl group that enhances its reactivity and biological activity. The indole structure is significant in many natural products and pharmaceuticals, making derivatives like this compound of particular interest for further exploration in drug development.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding : Indole derivatives typically exhibit high affinity for various receptors, which can lead to significant biological effects.

- DNA Intercalation : Some derivatives act as DNA intercalators, disrupting DNA replication and transcription processes.

- Enzyme Inhibition : Certain derivatives inhibit specific enzymes involved in critical biochemical pathways, modulating their activity and affecting cellular functions.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study focusing on indole derivatives indicated that compounds with similar structures have been effective against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's ability to induce apoptosis in cancer cells has been highlighted, with significant morphological changes observed at micromolar concentrations .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Induces apoptosis |

| HepG2 | 2.5 | Growth inhibition |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| MRSA | 0.5 | Strong antibacterial effect |

| E. coli | 1.0 | Moderate antibacterial effect |

Antiviral Properties

Preliminary investigations into the antiviral activity of this compound have shown promise, particularly against certain viral strains. The compound's structure allows it to interfere with viral replication processes, although specific mechanisms are still under investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antitumor Activity Study : A recent study synthesized various indole derivatives, including this compound, demonstrating significant cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Evaluation : Another study tested the compound against a panel of bacterial strains, revealing potent activity with low MIC values, indicating its potential as a lead compound in antibiotic development .

- In Silico Studies : Molecular docking studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Modifications : Investigating the effects of various substituents on the indole ring could lead to compounds with enhanced efficacy or reduced toxicity.

- Combination Therapies : Evaluating the compound in combination with existing therapies may yield synergistic effects, particularly in cancer treatment.

Properties

IUPAC Name |

ethyl 2-(3-formyl-1H-indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFJTDQOOXWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.